1-(3,4-Dichlorophenyl)-2-propanol
Description
1-(3,4-Dichlorophenyl)-2-propanol is a secondary alcohol featuring a 3,4-dichlorophenyl substituent. Its reactivity and applications are influenced by the electron-withdrawing chlorine substituents and the hydroxyl group’s position .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCWDFUOVNOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using catalysts such as palladium or platinum . Another method includes the reaction of 3,4-dichlorophenylhydrazine with appropriate reagents to yield the desired product .
Industrial Production Methods: Industrial production of 1-(3,4-Dichlorophenyl)-2-propanol typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-2-propanol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Differences :
Propanol Derivatives
1-[(3,4-Dichlorobenzyl)amino]-2-propanol () and 2-amino-1-(4-hydroxyphenyl)-propanol hydrochloride () highlight structural variations in propanol-based analogs:
- 1-[(3,4-Dichlorobenzyl)amino]-2-propanol: Contains an amino group linked via a benzyl bridge to the 3,4-dichlorophenyl ring.
- 2-Amino-1-(4-hydroxyphenyl)-propanol hydrochloride: The hydroxylphenyl group and hydrochloride salt enhance water solubility, making it suitable for drug formulations. The absence of chlorine substituents reduces environmental persistence compared to chlorinated analogs .
Key Differences :
*Estimated based on molecular formula.
Environmental Metabolites
Degradation products like 3,4-dichloroaniline (3,4-DCA) and 4,5-dichlorocatechol (4,5-DCC) () lack the propanol group but retain chlorine atoms. These metabolites are more polar and mobile in ecosystems, posing risks of bioaccumulation. In contrast, 1-(3,4-dichlorophenyl)-2-propanol’s hydroxyl group may facilitate biodegradation under specific conditions .
Research Findings and Implications
- Bioactivity: Urea derivatives (e.g., BTdCPU) outperform propanol analogs in growth inhibition due to their ability to disrupt enzymatic pathways .
- Environmental Impact: Propanol derivatives with hydroxyl groups may degrade faster than chlorinated ureas, reducing ecological persistence .
- Synthetic Utility: Amino-substituted propanols () are valuable intermediates for chiral drug synthesis, whereas simpler propanols serve as building blocks for larger molecules .
Biological Activity
1-(3,4-Dichlorophenyl)-2-propanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and effects on biological systems. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its significance.
Chemical Structure and Properties
1-(3,4-Dichlorophenyl)-2-propanol is characterized by its dichlorophenyl moiety attached to a propanol backbone. Its molecular formula is C9H10Cl2O, and it exhibits properties typical of alcohols, such as solubility in water and organic solvents.
Mechanisms of Biological Activity
The biological activity of 1-(3,4-Dichlorophenyl)-2-propanol can be attributed to several mechanisms:
- Antimicrobial Activity : Similar to other alcohols, this compound may exert antimicrobial effects by disrupting cell membranes and denaturing proteins. This mechanism is common among aliphatic alcohols, which are known for their efficacy against various pathogens .
- Enzyme Inhibition : Research indicates that 1-(3,4-Dichlorophenyl)-2-propanol may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or other biomolecular targets, influencing physiological responses.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 1-(3,4-Dichlorophenyl)-2-propanol against a range of bacteria and fungi. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
This data suggests that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models, 1-(3,4-Dichlorophenyl)-2-propanol was administered to assess its anti-inflammatory properties. The findings revealed:
- Reduction in Inflammatory Markers : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.
These results support the hypothesis that 1-(3,4-Dichlorophenyl)-2-propanol may have therapeutic potential in managing inflammatory conditions .
Toxicological Profile
Understanding the safety profile of 1-(3,4-Dichlorophenyl)-2-propanol is crucial for its application in medicine. Toxicological assessments indicate:
- Low Acute Toxicity : Studies suggest that the compound has low acute toxicity levels when administered at therapeutic doses.
- Long-term Effects : Chronic exposure studies are still needed to fully understand potential long-term effects on human health and the environment.
Future Directions
Research on 1-(3,4-Dichlorophenyl)-2-propanol is ongoing, with several areas identified for further exploration:
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could reveal new therapeutic targets.
- Formulation Development : Exploring various formulations could enhance the bioavailability and efficacy of the compound in clinical settings.
- Ecotoxicology : Assessing the environmental impact of this compound will be essential as its use in agricultural or industrial applications increases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
